molecular formula C17H14F3NO B1343403 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898755-38-9

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1343403
CAS RN: 898755-38-9
M. Wt: 305.29 g/mol
InChI Key: OAISJLJOSNBTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C17H14F3NO . It contains a total of 38 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Azetidine .


Molecular Structure Analysis

The molecular structure of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone is characterized by a total of 38 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Azetidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone include a molecular weight of 305.29 g/mol. Additional properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.

Scientific Research Applications

Synthesis of 3-Pyrrole-substituted 2-Azetidinones

This compound can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . A green and practical method for the synthesis of these molecules has been developed using catalytic amounts of molecular iodine under microwave irradiation . This method allows for the synthesis of a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .

Medical Research

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone belongs to the class of benzophenone derivatives and is commonly used in medical research. Its unique chemical properties make it a valuable compound in the development of new therapeutic agents.

Environmental Research

Due to its unique chemical properties, this compound is also used in environmental research. It can be used to study the impact of various chemical compounds on the environment and to develop new methods for environmental protection.

Industrial Research

In industrial research, this compound is used due to its unique chemical properties. It can be used in the development of new industrial processes and materials.

Experimental Use

This compound is offered for experimental and research use . Researchers can use it to study its properties and potential applications in various fields.

Organic and Medicinal Chemistry

2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . The 2-azetidinone ring system is the basic structural feature of a number of broad spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams and tazobactams, which have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

Safety and Hazards

The safety and hazards associated with 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone are not specified in the retrieved data . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and ensure safe use.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAISJLJOSNBTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643732
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898755-38-9
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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